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Biotin-PEG3-oxyamine

Cat. No.: B11825533
M. Wt: 434.6 g/mol
InChI Key: OLCOSDGJNTXSBD-UHFFFAOYSA-N
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Description

Evolution of Biotinylation Strategies in Research

Biotinylation, the process of attaching biotin (B1667282) to proteins and other macromolecules, has long been a fundamental technique in biochemistry and molecular biology. labmanager.comnih.gov The exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin forms the basis for numerous detection, purification, and immobilization applications. nih.gov

Initially, biotinylation methods often involved the use of reactive biotin derivatives that targeted common functional groups on proteins, such as primary amines found in lysine (B10760008) residues. labmanager.comthermofisher.com While effective, these methods could sometimes lack specificity and potentially disrupt the protein's natural function. labmanager.com This has driven the evolution towards more advanced and site-specific biotinylation techniques. labmanager.com Recent innovations include the use of engineered enzymes, such as biotin ligase, to attach biotin to specific protein sequences, a method known as BioID (proximity-dependent biotin identification). f1000research.comacs.org This approach allows for the labeling of proteins in close proximity to a protein of interest within a living cell, providing insights into protein-protein interaction networks. f1000research.com The development of promiscuous biotin ligases like TurboID has further enhanced the efficiency of this technique. acs.org

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry

Polyethylene glycol (PEG) linkers are indispensable components in the field of bioconjugation. axispharm.com These flexible, water-soluble polymers are used to connect two or more molecular entities, such as a biotin molecule and a reactive group. axispharm.combroadpharm.com The inclusion of a PEG spacer in a bioconjugation reagent offers several key advantages.

One of the primary benefits of PEG linkers is their ability to improve the solubility of hydrophobic molecules in aqueous environments. axispharm.combiochempeg.com This is particularly crucial when working with biomolecules that may have limited solubility. Furthermore, PEGylation, the process of attaching PEG chains, can enhance the stability of the conjugated molecule by protecting it from enzymatic degradation. axispharm.com In therapeutic applications, PEG linkers can increase the bioavailability and circulation time of a drug by reducing immunogenicity and renal clearance. axispharm.comkoreascience.kr

PEG linkers come in two main classes: monodispersed and polydispersed. broadpharm.combiochempeg.com Monodispersed, or discrete PEG (dPEG®), has a precisely defined number of PEG units, resulting in a single molecular weight. broadpharm.com This uniformity is highly desirable for creating well-defined bioconjugates. Polydispersed PEGs, on the other hand, are a mixture of polymers with a range of molecular weights. broadpharm.com The length and structure of the PEG linker can be tailored to specific applications, with options for linear, branched, and cleavable linkers. axispharm.com

Overview of Oxyamine Reactivity for Bioorthogonal Ligation in Molecular Research

Oxyamine chemistry provides a powerful tool for bioorthogonal ligation, a class of chemical reactions that can occur in living systems without interfering with native biological processes. nih.govacs.org The key reaction involves the condensation of an oxyamine (or more broadly, an alkoxyamine) with an aldehyde or ketone to form a stable oxime bond. biotium.comresearchgate.netrsc.org

This reaction is highly specific and proceeds under mild, physiological conditions, typically at a neutral to acidic pH in aqueous solutions. nih.govbiotium.com The resulting oxime linkage is significantly more stable than the hydrazone bond formed from the reaction of hydrazides with aldehydes or ketones. biotium.comrsc.org The bioorthogonality of this ligation is a major advantage, as the reacting functional groups—oxyamines and aldehydes/ketones—are relatively rare in biological systems, minimizing off-target reactions. nih.gov

The introduction of an aldehyde or ketone handle onto a biomolecule can be achieved through various methods, such as the oxidation of carbohydrate moieties in glycoproteins with sodium periodate (B1199274). biotium.com Once the aldehyde or ketone is in place, the oxyamine-containing reagent, such as Biotin-PEG3-oxyamine, can be used for specific labeling. biotium.com This strategy has been successfully employed for labeling cell-surface glycans on living cells. biotium.com

This compound: A Detailed Look

This compound is a heterobifunctional reagent that combines the key features discussed above. biosynth.com It consists of a biotin molecule for high-affinity binding to streptavidin, a discrete three-unit polyethylene glycol (PEG3) spacer, and a reactive oxyamine group. broadpharm.comaxispharm.comntnu.no

The structure of this compound allows for the specific and efficient labeling of molecules containing aldehyde or ketone groups. The PEG3 linker enhances the water solubility of the reagent and provides a flexible spacer arm (approximately 16.6 Å), which helps to minimize steric hindrance and facilitate the binding of the biotin moiety to streptavidin. biochempeg.com

The oxyamine group reacts with aldehydes or ketones to form a stable oxime bond. broadpharm.comcd-bioparticles.net This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological mixtures. nih.gov this compound is particularly useful for labeling glycoproteins and carbohydrates after oxidation with sodium periodate to generate aldehyde groups.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C18H34N4O6S biosynth.comnih.gov
Molecular Weight 434.55 g/mol biosynth.com
Spacer Arm Length ~16.6 Å
Reactivity Reacts with aldehydes and ketones broadpharm.comcd-bioparticles.net
Formed Bond Oxime broadpharm.comcd-bioparticles.net

This compound is often supplied as a hydrochloride salt to improve its stability and handling. axispharm.comnih.govabcr.com It is a valuable tool for a variety of research applications, including the labeling and detection of glycans, the development of antibody-drug conjugates (ADCs), and its use as a PROTAC (PROteolysis TArgeting Chimera) linker. rsc.orgmedchemexpress.com

Research Applications and Findings

The utility of this compound and similar structures is highlighted in various research studies. For instance, the principle of oxyamine ligation is central to in vivo cancer targeting strategies where an oxyamine group can be introduced onto cancer cells, followed by targeting with nanoparticles functionalized with aldehydes. researchgate.net

In the field of proteomics, biotinylation strategies continue to evolve. Proximity-labeling techniques like BioID, which rely on the generation of a reactive biotin derivative, have been instrumental in mapping protein-protein interactions. f1000research.comacs.org While these methods traditionally target lysine residues, the specificity of oxyamine ligation offers an alternative for labeling biomolecules with available aldehyde or ketone groups.

Furthermore, the "click chemistry" paradigm, which encompasses bioorthogonal reactions like oxime ligation, has found applications in modifying amino acids and peptides. For example, amino acids conjugated with a reactive group can be linked to biotin-PEG-azide, a related compound, for potential applications in immunology and histochemistry. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N4O6S B11825533 Biotin-PEG3-oxyamine

Properties

Molecular Formula

C18H34N4O6S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)

InChI Key

OLCOSDGJNTXSBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Biotin Peg3 Oxyamine

Synthetic Routes and Protocols for Biotin-PEG3-oxyamine

The synthesis of this compound typically involves the coupling of a biotin (B1667282) derivative with a PEG linker that is functionalized with a protected oxyamine group, followed by deprotection.

A common synthetic strategy starts with Biotin-PEG3-amine as a precursor. This compound is reacted with an N-hydroxysuccinimide (NHS) ester of a protected aminooxyacetyl group, such as Boc-AOA-OSu (N-Succinimidyl 2-((tert-butoxycarbonyl)aminooxy)acetate). The reaction is typically carried out in an organic solvent like dichloromethane (B109758) (CH2Cl2) with a base such as triethylamine. The resulting intermediate is then deprotected, often using an acid like trifluoroacetic acid (TFA), to yield the final this compound product. rsc.org

Another approach involves the use of a PEG linker with an aminooxy group at one end and a reactive group at the other that can be coupled to biotin's valeric acid side chain. issuu.com The valeric acid side chain of biotin can be derivatized without affecting its ability to bind to avidin (B1170675) or streptavidin. issuu.comissuu.com

A generalized reaction scheme is as follows: Biotin-NHS + H₂N-PEG₃-ONH-Boc → Biotin-PEG₃-ONH-Boc → Biotin-PEG₃-ONH₂

Optimizing the synthesis of this compound and its conjugates focuses on reaction conditions, purification methods, and analytical characterization. For instance, in the synthesis of biotinylated heparin using this compound, the reaction was allowed to proceed for 48 hours at 37°C. pubcompare.ai The final product was purified by dialysis to remove unreacted reagents. pubcompare.ai

In the synthesis of biotinylated peptides, solid-phase synthesis techniques can be employed, which facilitate the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps. rsc.org The use of a DMT (dimethoxytrityl) group on a phosphoramidite (B1245037) version of a biotinylating reagent can aid in purification using reverse-phase cartridges. glenresearch.com

The purity of this compound is critical for its intended applications and is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. broadpharm.com Commercial suppliers typically provide purity data, often greater than 95%. broadpharm.comaxispharm.com

The table below summarizes a synthetic protocol for a this compound derivative as reported in a study on peptide modification. rsc.org

StepReagents & SolventsConditionsOutcome
1. CouplingBiotin-PEG3-amine, BocNHOCH₂CO₂Su, CH₂Cl₂, TriethylamineStirred for 2 hoursFormation of protected this compound derivative
2. DeprotectionCH₂Cl₂, TFAStirred for 2 hoursRemoval of Boc protecting group
3. PurificationReverse-phase chromatography---Purified this compound

Precursor-Based Synthesis Approaches to this compound

Chemical Functionalization and Derivatization Strategies for this compound

The utility of this compound lies in its ability to be incorporated into more complex molecular systems through the specific reactivity of its functional groups.

The oxyamine group of this compound reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage. broadpharm.comchemicalbook.comaxispharm.com This reaction is a cornerstone of bioconjugation chemistry, allowing for the site-specific labeling of biomolecules. researchgate.net For example, the N-terminus of a protein with a serine residue can be oxidized with periodate (B1199274) to generate an N-terminal glyoxalamide group, which can then be specifically targeted by an oxyamine-biotin probe. mdpi.com Similarly, glycoproteins can be oxidized to create aldehyde groups on their carbohydrate moieties, which are then available for reaction with this compound.

The table below outlines the reaction conditions for conjugating this compound to heparin. pubcompare.ai

ParameterValue
This compound Concentration3.4 mM
Heparin Concentration4 mM
Catalyst (Aniline) Concentration100 mM
Solvent100 mM acetate (B1210297) buffer (pH 4.5)
Reaction Time48 hours
Reaction Temperature37 °C

This compound serves as a versatile linker for constructing multi-component systems, such as those used in targeted drug delivery and diagnostics. Its application as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker is a notable example, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.eu

In the context of creating diblock copolymers, this compound has been used to conjugate with polysaccharides. ntnu.no For instance, it was reacted with a soluble β-1,3-glucan (SBG) oligomer to form SBGm-PEG3-Biotin diblocks. The study found that the conjugation rate was not significantly influenced by the chain length of the SBG for degrees of polymerization under 20. ntnu.no

Furthermore, this compound can be incorporated into biligand constructs. In one study, it was used as a detectable moiety to create capture agents for specific protein epitopes. google.com It has also been used to create biotinylated probes for studying protein-protein interactions and for the development of biosensors. researchgate.net The reaction of Biotin-PEG3-azide with alkyne-functionalized peptides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" demonstrates another route to integrate the biotin-PEG moiety into complex systems. rsc.org

Mechanistic Insights and Catalytic Enhancement of Oxime Ligation with Biotin Peg3 Oxyamine

Fundamentals of Oxime Bond Formation via Aldehyde and Ketone Reactivity with Biotin-PEG3-oxyamine

This compound is a biotinylation reagent that specifically reacts with aldehydes to form a stable oxime bond. broadpharm.commedkoo.com The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule it conjugates to. medkoo.com The reaction, known as oximation, involves the nucleophilic attack of the aminooxy group (–ONH₂) of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.netrsc.org This is followed by a dehydration step to yield the final oxime conjugate. researchgate.net

The reaction mechanism is sensitive to pH. Acid catalysis facilitates the dehydration of the hemiaminal intermediate. researchgate.netnih.gov However, at very low pH, the nucleophilic alkoxyamine can become protonated, rendering it unreactive. nih.gov This dual role of acid catalysis leads to an optimal pH range for the uncatalyzed reaction, which is typically around pH 4-5. nih.govresearchgate.net

Catalytic Enhancements for this compound Oxime Ligation

While oxime ligation can proceed under mild conditions, the reaction can be slow at neutral pH or with low concentrations of reactants. researchgate.netdiva-portal.org To overcome this, various catalytic strategies have been developed to accelerate the reaction, making it more suitable for demanding applications like live-cell labeling or radiochemistry. rsc.orgnih.gov

The effectiveness of the aniline (B41778) catalyst is influenced by its concentration and the electronic properties of any substituents on the aromatic ring. researchgate.netacs.org Electron-donating groups on the aniline ring can increase catalytic activity. acs.org For instance, p-phenylenediamine (B122844) has been shown to be a more potent catalyst than aniline, providing a significant rate enhancement even at low millimolar concentrations at neutral pH. researchgate.netacs.org In a model study, p-phenylenediamine catalysis at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and a 19-fold faster rate than the equivalent aniline-catalyzed reaction. acs.org

The choice of catalyst can be critical. In some instances, replacing a catalyst like p-phenylenediamine with aniline was necessary to prevent unwanted side reactions, such as dimerization. rsc.org

The efficiency of oxime ligation with this compound is highly dependent on the reaction conditions.

pH: The reaction rate is strongly pH-dependent. While the optimal pH for uncatalyzed reactions is acidic (around 4.5), the use of catalysts like aniline allows the reaction to proceed efficiently at or near neutral pH. researchgate.netdiva-portal.org However, even with catalysis, the reaction is often more effective at a slightly acidic pH. diva-portal.org For instance, aniline-catalyzed oxime reactions for peptide conjugation have been shown to be more effective at pH 4.5 than at pH 7.0. diva-portal.org The stability of the resulting oxime bond is also influenced by pH, with increased lability under strongly acidic conditions. researchgate.net

Solvent Systems: The choice of solvent can impact reaction kinetics. While aqueous media are common for bioconjugation, organic solvents like anhydrous dimethylformamide (DMF) have been used, particularly when dealing with less soluble reactants. rsc.orgnih.gov The use of co-solvents can also be beneficial. For example, the addition of 10% dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the conversion rate in sortase-mediated ligation reactions. frontiersin.org

Temperature: Temperature can be adjusted to influence the reaction rate. In one study, increasing the temperature to 75 °C was used to improve the reaction rate of an oxime ligation in anhydrous DMF. rsc.org However, it's important to consider the stability of the biomolecules at elevated temperatures.

The interplay of these factors necessitates careful optimization for each specific application. Interactive data tables can be a useful tool for visualizing the effects of different conditions on reaction outcomes.

Table 1: Effect of pH on Aniline-Catalyzed Oxime Ligation This table is illustrative and based on general findings. Actual results may vary.

pH Catalyst Relative Reaction Rate Reference
4.5 Aniline High diva-portal.org
7.0 Aniline Moderate diva-portal.org

Table 2: Influence of Reaction Parameters on Ligation Outcome This table summarizes general trends observed in the literature.

Parameter Condition Effect on Ligation Reference
Catalyst p-Phenylenediamine vs. Aniline Increased reaction rate acs.org
pH Acidic (e.g., 4.5) vs. Neutral (e.g., 7.0) Generally faster at acidic pH diva-portal.org
Solvent Anhydrous DMF vs. Aqueous Can improve solubility and rate rsc.org

| Temperature | Increased (e.g., 75°C) | Increased reaction rate | rsc.org |

Role of Aniline and Substituted Anilines in Accelerating Reaction Kinetics

Chemoselectivity and Bioorthogonality of this compound Ligation in Complex Biological Matrices

A key advantage of oxime ligation is its high chemoselectivity and bioorthogonality. rsc.orgnih.gov This means the reaction proceeds specifically between the alkoxyamine and a carbonyl group without interfering with other functional groups present in a complex biological environment like a cell lysate or on a cell surface. nih.gov The rarity of aldehydes and ketones in most biological systems contributes to this specificity. researchgate.net

This bioorthogonality allows for the precise labeling of biomolecules. nih.govacs.org For example, proteins can be genetically or chemically modified to introduce a unique aldehyde or ketone group, which can then be selectively targeted by this compound. researchgate.net This has been successfully applied in various contexts, including the labeling of cell surface glycans and the site-specific modification of proteins. diva-portal.orgresearchgate.net The reaction's ability to proceed under physiological conditions, especially with the aid of catalysts, further enhances its utility in living systems. diva-portal.orgacs.org

Hydrolytic Stability of Oxime Adducts Formed by this compound Conjugation

The oxime bond is known for its relatively high hydrolytic stability compared to other imine-based linkages like hydrazones. rsc.orgnih.gov This stability is attributed to the electronic effect of the oxygen atom adjacent to the imine nitrogen, which reduces the basicity of the nitrogen and thus disfavors the initial protonation step required for hydrolysis. nih.gov

However, the oxime bond is not completely inert and its formation is a reversible process. rsc.org The stability of the oxime adduct can be influenced by several factors:

pH: The oxime linkage is subject to acid-catalyzed hydrolysis. researchgate.netresearchgate.net It is most stable at neutral or slightly basic pH and becomes more labile under strongly acidic conditions. nih.govresearchgate.net

Structure of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those derived from aldehydes. nih.gov

Substituents: The electronic nature of substituents near the oxime bond can affect its stability. nih.gov

While generally stable, the reversible nature of the oxime bond can be exploited in certain applications where controlled dissociation is desired. rsc.org For most bioconjugation applications where a stable linkage is required, the oxime bond formed from reagents like this compound provides a robust and reliable connection under typical physiological conditions. rsc.org

Table 3: Relative Stability of Imine-Based Linkages This table presents a generally accepted trend in stability.

Linkage Relative Hydrolytic Stability Reference
Imine Low nih.gov
Hydrazone Moderate nih.gov

| Oxime | High | nih.gov |

Applications of Biotin Peg3 Oxyamine in Advanced Chemical Biology Research

Biotinylation of Biomolecules for Affinity-Based Technologies

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique for detecting and purifying biomolecules. sigmaaldrich.combiocompare.com The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for the efficient capture and isolation of biotin-labeled molecules from complex mixtures. beilstein-journals.orgiris-biotech.de

Conjugation to Proteins and Peptides for Research Applications

The oxyamine functional group of Biotin-PEG3-oxyamine provides a specific handle for conjugating biotin to proteins and peptides. This is typically achieved by first introducing an aldehyde or ketone group onto the target protein. For instance, the N-terminal serine or threonine residues of a protein can be oxidized with sodium periodate (B1199274) to generate a reactive aldehyde. This aldehyde then serves as a conjugation site for the oxyamine group of this compound, resulting in a stable oxime bond. researchgate.net

This method of site-specific biotinylation is advantageous as it often avoids modification of lysine (B10760008) residues, which are frequently involved in a protein's biological function. thermofisher.com Biotin-labeled proteins and peptides are invaluable reagents for a multitude of research applications, including:

Affinity Purification: Biotinylated proteins or peptides can be used as bait to capture interacting partners from cell lysates. The resulting complex is then isolated using streptavidin-coated beads.

Immunoassays: The high-affinity biotin-streptavidin interaction is widely used in techniques like ELISA and Western blotting to enhance signal detection.

Protein Localization Studies: Attaching a biotin tag to a protein of interest allows for its visualization within cells or tissues using fluorescently labeled streptavidin. sigmaaldrich.com

ApplicationDescription
Affinity Purification Isolation of binding partners using a biotinylated protein/peptide as bait.
Immunoassays Signal amplification in techniques like ELISA and Western blotting.
Protein Localization Visualization of proteins within cellular and tissue contexts. sigmaaldrich.com

Labeling of Carbohydrates and Glycoproteins for Structural and Functional Studies

The oxyamine chemistry of this compound is particularly well-suited for labeling carbohydrates and glycoproteins. biocompare.com The sugar moieties of these biomolecules can be chemically or enzymatically modified to introduce aldehyde or ketone groups. A common method involves the mild periodate oxidation of sialic acid residues on the surface of glycoproteins, which generates a reactive aldehyde. biotium.comresearchgate.net This aldehyde can then be specifically targeted by the oxyamine group of this compound. researchgate.net

This targeted labeling approach is crucial for:

Glycan Profiling: Biotinylating the glycans of a glycoprotein (B1211001) allows for their enrichment and subsequent analysis by mass spectrometry, providing insights into the glycan structure and heterogeneity.

Studying Glycan-Protein Interactions: Biotin-labeled carbohydrates can be used in various binding assays to identify and characterize carbohydrate-binding proteins (lectins).

Visualizing Glycans: Similar to protein localization, biotinylated glycans can be visualized in cells and tissues using streptavidin conjugates. biotium.com

A study on the evolution of SARS-CoV-2 spike proteins utilized this compound to biotinylate heparin, a proxy for cell surface heparan sulfate, to investigate the interaction between the viral spike protein and this key cell surface glycan. biorxiv.org

Functionalization of Polysaccharides and Biopolymers for Material Science and Drug Delivery Research

The principles of biotinylating carbohydrates can be extended to larger polysaccharides and other biopolymers. This functionalization is of growing interest in the fields of material science and drug delivery. For example, alginate, a polysaccharide commonly used in hydrogel formation, can be functionalized with biotin. harvard.edu

In one study, alginate was modified with Biotin-PEG3-amine to create biotin-functionalized microgels. harvard.edu These microgels could then be assembled through the addition of streptavidin, demonstrating the potential for creating self-assembling biomaterials. harvard.edu Such materials have potential applications in tissue engineering and controlled drug release.

Utility in Proteomics and Chemical Proteomics Methodologies

This compound and similar biotin-containing probes are powerful tools in proteomics, the large-scale study of proteins. They are particularly valuable in chemical proteomics, which employs small molecule probes to investigate protein function and interactions within complex biological systems.

Global Profiling of Protein Post-Translational Modifications using this compound Probes

Post-translational modifications (PTMs) are crucial for regulating protein function, and their dysregulation is often associated with disease. This compound can be used to enrich and identify proteins with specific PTMs that can be chemically converted to an aldehyde or ketone. For example, certain oxidized amino acid residues can be targeted for biotinylation.

The general workflow for such an experiment involves:

Treating a complex protein mixture (e.g., a cell lysate) to introduce an aldehyde or ketone at the site of the PTM.

Reacting the lysate with this compound to label the modified proteins.

Enriching the biotinylated proteins using streptavidin affinity chromatography.

Identifying the enriched proteins by mass spectrometry.

This approach allows for the global and sensitive detection of specific PTMs across the proteome.

Identification of Protein Targets and Ligand-Protein Interactions in Research

A significant challenge in drug discovery and chemical biology is the identification of the protein targets of small molecules. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive probes to identify the targets of bioactive compounds. unimi.it

In a typical ABPP experiment, a small molecule of interest is modified with a reactive group and a reporter tag, often an alkyne or azide (B81097) for subsequent "click" chemistry. After the probe has interacted with its protein targets in a cell or lysate, a biotin-containing reagent, such as Biotin-PEG3-azide, is "clicked" onto the probe-protein conjugate. tum.de This allows for the enrichment of the target proteins on streptavidin beads for identification by mass spectrometry. beilstein-journals.org

For instance, research on identifying the protein targets of nevirapine (B1678648) reactive metabolites involved the use of Biotin-PEG3-Azide to couple to the modified proteins for subsequent identification. usherbrooke.ca Similarly, studies on glucose-binding proteins have employed biotin-glucose probes to identify novel protein interactions. biorxiv.org

The use of cleavable linkers in these probes can further refine the identification of the precise binding site of the small molecule on the target protein. beilstein-journals.org

Research AreaApplication of this compound or DerivativeResearch Finding
Virology Biotinylation of heparin to study SARS-CoV-2 spike protein interactions. biorxiv.orgOmicron variant spike proteins show optimized cross-linking to heparan sulfate. biorxiv.org
Drug Target Identification Used as a component of probes in activity-based protein profiling (ABPP). unimi.itulisboa.ptIdentification of covalent targets of natural products in cancer cells. tum.de
Metabolic Disease Research As part of biotin-glucose probes to identify glucose-binding proteins. biorxiv.orgIdentification of TSC22D4 and IGF2BP2 as new glucose-binding proteins linked to metabolic diseases. biorxiv.org

Quantitative Proteomic Analysis using this compound Based Probes

This compound is a valuable tool in quantitative proteomics, a field focused on measuring the abundance of proteins in a sample. Probes incorporating this compound enable the tagging and subsequent enrichment of specific protein subsets for analysis by mass spectrometry. The oxyamine functional group allows for covalent linkage to molecules containing aldehyde or ketone groups, which can be naturally present or chemically introduced into target biomolecules like glycoproteins. sigmaaldrich.comaxispharm.com The biotin tag then serves as a high-affinity handle for isolation.

In a typical workflow, a complex protein sample, such as a cell lysate, is treated with a probe built around the this compound scaffold. nih.govresearchgate.net This probe might be designed to react with a specific class of proteins or post-translational modifications. For instance, in chemical proteomics approaches, metabolic labeling can be employed where cells incorporate a lipid probe with a bio-orthogonal alkyne tag. researchgate.net After cell lysis, an azide-functionalized biotin probe (such as Azide-PEG3-Biotin) is attached via a "click chemistry" reaction. nih.govbiorxiv.orgnih.gov

Once biotinylated, the tagged proteins are captured using streptavidin-coated beads. researchgate.netrsc.org After stringent washing to remove non-specifically bound proteins, the enriched proteins are digested into peptides, which are then analyzed. researchgate.netbiorxiv.org For quantitative analysis, techniques like Tandem Mass Tag (TMT) labeling are often integrated. biorxiv.orgrsc.org In this method, peptides from different samples (e.g., treated vs. untreated cells) are labeled with unique isobaric TMT reagents. The samples are then combined and analyzed together by mass spectrometry. The relative abundance of a given peptide across the different original samples can be determined by comparing the intensities of the reporter ions generated during fragmentation. biorxiv.orgrsc.org This integrated approach allows for the precise quantification of thousands of proteins, providing insights into cellular responses to stimuli or the mechanism of action of drugs. biorxiv.org

Role in Molecular Probe Design for Biological Inquiry

This compound serves as a versatile heterobifunctional linker, meaning it possesses two different reactive groups that allow it to connect distinct molecular entities. This property makes it a fundamental building block in the design of sophisticated molecular probes used to investigate complex biological systems. The oxyamine group can be reacted with aldehydes or ketones to label a biomolecule of interest, while the biotin group provides a reliable tag for detection, purification, or immobilization. axispharm.com

Development of Affinity Probes for Target Deconvolution and Mechanism of Action Studies

A central challenge in drug discovery is identifying the specific cellular targets of a new compound and elucidating its mechanism of action. This compound is integral to creating affinity probes for this purpose, a strategy known as target deconvolution. ualberta.caeu-openscreen.eu In this approach, a bioactive small molecule or drug candidate is chemically modified by attaching a this compound linker.

This creates a "bait" molecule that retains its biological activity. The probe is introduced to cells or cell lysates, where it binds to its protein target(s). The entire complex is then "fished out" from the complex mixture using streptavidin-coated beads in a process called a pull-down assay. nih.gov After washing away non-binding proteins, the captured proteins are eluted and identified using mass spectrometry. This method allows researchers to uncover the direct binding partners of a compound, providing critical clues about how it functions within the cell. eu-openscreen.eu

Integration in Proteolysis-Targeting Chimeras (PROTACs) Research

This compound is widely used as a linker component in the synthesis and study of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comglpbio.com PROTACs are innovative therapeutic agents designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. medchemexpress.comglpbio.com

A PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com this compound and its derivatives are employed as PEG-based linkers in the construction of these molecules. medchemexpress.comglpbio.comchemsrc.comchemsrc.com Furthermore, incorporating a biotin tag into a PROTAC molecule can aid in its development and characterization. For instance, a biotinylated PROTAC can be used in pull-down assays to confirm the formation of the crucial ternary complex between the PROTAC, the target protein, and the E3 ligase, which is essential for its degradation activity. nih.gov

Applications in Immunoassays and Development of Immunological Research Tools

The biotin-streptavidin system is a cornerstone of modern immunoassays due to its ability to amplify detection signals, and this compound provides a means to integrate this system with various biological molecules. rockland.comiris-biotech.de In techniques like ELISA, immunohistochemistry, and Western blotting, an antibody or antigen can be labeled with biotin. This is achieved by reacting the oxyamine group of this compound with an aldehyde group introduced onto the target protein, for example, by oxidizing its carbohydrate moieties.

The biotinylated antibody can then be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (like horseradish peroxidase) or a fluorophore. rockland.com This indirect detection method provides significant signal amplification because one antibody can bind multiple streptavidin-reporter conjugates. This enhanced sensitivity is crucial for detecting low-abundance targets. rockland.com this compound is thus used to create essential research tools for studying immune processes, such as lymphocyte activation. ntnu.no

Contribution to Advanced Material Science and Nanobiotechnology Research

The utility of this compound extends beyond biology into material science and nanobiotechnology, where it is used to functionalize surfaces and create advanced hybrid materials. biochempeg.com The oxyamine group allows for the covalent attachment of the linker to materials and surfaces that display, or can be modified to display, aldehyde or ketone groups. sigmaaldrich.comaxispharm.com This enables the precise immobilization of biotin onto a wide range of substrates.

Functionalization of Nanoparticles and Surfaces for Biosensing and Biomedical Applications

This compound serves as a critical heterobifunctional linker for modifying nanoparticles and surfaces, a cornerstone technique in modern biosensing and biomedical research. This molecule possesses two distinct reactive ends: an oxyamine group and a biotin moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The oxyamine group readily reacts with aldehyde or ketone functionalities to form a stable oxime linkage. broadpharm.com This covalent conjugation is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological substrates and materials. louisville.edu

The true utility of this functionalization lies in the terminal biotin group. Biotin exhibits an exceptionally high binding affinity for streptavidin and avidin proteins, one of the strongest non-covalent interactions known in nature. rsc.org By coating a nanoparticle or a surface with this compound, researchers can effectively create a "biotinylated" surface. This surface can then be used to immobilize streptavidin-conjugated molecules, such as enzymes, antibodies, or nucleic acid probes, with high precision and stability. rsc.orgresearchgate.net

This "plug-and-play" approach is central to many diagnostic and research platforms. researchgate.net For instance, in biosensor development, gold nanoparticles can be functionalized with glycans via aminooxy-terminated tethers to study carbohydrate-protein interactions. louisville.eduresearchgate.net Similarly, the surfaces of living cells can be engineered by reacting this compound with surface aldehydes, generated through mild oxidation of sialic acid residues. louisville.edu This allows for the attachment of streptavidin-linked probes or therapeutic agents directly to the cell membrane for targeted applications. researchgate.netntu.edu.sg The PEG3 linker itself is not just a spacer; its hydrophilic nature helps to reduce non-specific protein adsorption and improves the solubility and biocompatibility of the functionalized material.

Research findings have demonstrated the versatility of this approach across various platforms. Polystyrene nanoparticles have been bifunctionalized with both streptavidin and a fluorophore, enabling the capture and detection of biotinylated nucleic acids in complex biological samples. nih.gov This strategy highlights the power of using the biotin-streptavidin interaction as a robust anchoring mechanism in diagnostic assays.

Below is a table summarizing selected applications of this compound in surface and nanoparticle functionalization.

Platform Functionalization Target Application Role of this compound Reference
Gold NanoparticlesGlycansBiosensing, Study of protein-carbohydrate interactionsCovalently links glycans (via their reducing end) to the nanoparticle surface; the biotin end can be used for further functionalization or detection. louisville.edu, researchgate.net
Cell SurfacesSialic acid residues on glycoproteinsCell labeling, Targeted therapy, Bio-imagingReacts with aldehydes generated on the cell surface to attach a biotin handle for subsequent streptavidin-based conjugation. researchgate.net, louisville.edu
Polystyrene NanoparticlesAmine groups on the nanoparticleCapture and detection of nucleic acidsWhile the example uses streptavidin-functionalized particles to capture biotinylated targets, this compound is a key reagent for creating such biotinylated targets for capture. nih.gov
CdSe/ZnS NanoparticlesPeriplasmic Binding ProteinsBiosensors for small moleculesEnables immobilization of proteins onto nanoparticle surfaces for fluorescence-based sensing assays. researchgate.net

Assembly of Bioconjugated Hydrogel Systems for Tissue Engineering Models

In the field of tissue engineering, creating biomimetic scaffolds that replicate the native extracellular matrix (ECM) is a primary objective. nih.gov Bioconjugated hydrogels, which are water-swollen polymer networks functionalized with bioactive molecules, are excellent candidates for such scaffolds due to their high water content and tunable properties. nih.govresearchgate.net this compound plays a pivotal role as a molecular linker in the assembly of these sophisticated hydrogel systems. ntnu.noresearchgate.net

The molecule's heterobifunctional nature is again key to its application here. The oxyamine end can be used to covalently crosslink polymer chains that have been modified to present aldehyde or ketone groups. researchgate.net For example, polysaccharides like alginate or hyaluronic acid can be chemically altered to introduce these reactive handles, and subsequent reaction with the bifunctional oxyamine linker can lead to the formation of a stable hydrogel network. harvard.edu

The biotin end of the linker provides a versatile anchor point for incorporating biological functionality into the hydrogel matrix. ntnu.no This can be achieved in several ways. Bioactive molecules such as growth factors, peptides (e.g., RGD sequences for cell adhesion), or enzymes can be conjugated to streptavidin and then non-covalently immobilized within the biotin-functionalized hydrogel. whiterose.ac.uk This method allows for the controlled presentation of signaling molecules to encapsulated or migrating cells, guiding their behavior, such as differentiation or proliferation. nih.gov

Alternatively, the biotin-streptavidin interaction itself can be used as a physical crosslinking mechanism. harvard.edu For instance, two different polymer batches can be functionalized with biotin and streptavidin, respectively. When mixed, the strong and specific interaction between biotin and streptavidin will drive the self-assembly of the polymers into a hydrogel. This approach has been used to create self-assembling microgels from biotin-functionalized alginate and streptavidin. harvard.edu

A study on soluble β-(1,3)-gluca ns (SBG) demonstrated the synthesis of SBG-b-biotin diblock copolymers using this compound. ntnu.no The oxyamine group reacted with the reducing end of the SBG polysaccharide, attaching the Biotin-PEG3 moiety. ntnu.no These biotinylated polymers are precursors for building more complex, immunologically active hydrogel structures for medical applications. ntnu.no The efficiency of such oxime ligations makes this a reliable strategy for creating well-defined bioconjugates for hydrogel assembly. researchgate.net

The following table details examples of this compound's use in assembling bioconjugated hydrogels.

Hydrogel System Components Linked Application Role of this compound Reference
Alginate MicrogelsAlginate polymer chains and streptavidinSelf-assembly of cell-encapsulating microgels for tissue engineeringA similar linker (Amine-PEG3-Biotin) was used to functionalize alginate, enabling subsequent crosslinking and assembly with streptavidin. harvard.edu
Soluble β-glucan (SBG) PolymersSBG polysaccharide chainsCreation of bioactive diblock copolymers as precursors for immunomodulatory hydrogelsCovalently attaches a biotin moiety to the reducing end of the SBG polymer via an oxime bond. ntnu.no
Peptide-Polymer ScaffoldsPeptide binders and effector peptides on a PEG backboneCancer immunotherapyWhile using multiple ligation strategies, oxime ligation is a key method for conjugating different functional peptide modules to a central scaffold. frontiersin.org
Hyaluronic Acid (HA) HydrogelsHA polymer chains and bioactive molecules3D cell culture, disease modelingOxime chemistry is a common method for crosslinking HA chains and immobilizing peptides or proteins to create cell-responsive matrices. scholaris.ca

Analytical and Characterization Techniques for Biotin Peg3 Oxyamine Conjugates

Spectroscopic Methods for Conjugate Verification

Spectroscopic techniques are indispensable for the initial confirmation and detailed structural analysis of Biotin-PEG3-oxyamine conjugates. These methods provide insights into the molecular structure, weight, and the presence of the biotin (B1667282) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound and its conjugates. ntnu.no ¹H NMR, in particular, allows for the identification and confirmation of the covalent attachment of the this compound linker to a target molecule.

In the analysis of this compound conjugates, specific proton signals corresponding to the biotin ring, the polyethylene (B3416737) glycol (PEG) linker, and the newly formed oxime bond are of key interest. For instance, the formation of an oxime linkage can be monitored by the appearance of a new signal in the ¹H NMR spectrum, confirming the reaction between the oxyamine group of the linker and a carbonyl group on the target molecule. researchgate.netlouisville.edu Time-course NMR analysis can be employed to monitor the progress of the conjugation reaction, observing the appearance of characteristic peaks of the conjugate and the reduction of signals from the starting materials. ntnu.no

Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, can be utilized to resolve complex spectra and definitively assign proton and carbon signals, providing unambiguous evidence of the conjugate's structure. acs.org This level of detailed structural information is crucial for understanding the precise location and nature of the biotin modification.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Moieties

Moiety Representative Chemical Shift (ppm)
Biotin Ring Protons ~1.3-3.2
PEG Linker (-CH₂CH₂O-) ~3.6

Note: Actual chemical shifts may vary depending on the solvent and the specific structure of the conjugate.

Mass Spectrometry (MS) for Molecular Weight Determination and Adduct Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the successful conjugation of this compound by accurately determining the molecular weight of the resulting conjugate. frontiersin.orgenovatia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. frontiersin.orgjmb.or.kr

The mass spectrum of a successful conjugate will show a peak corresponding to the mass of the target molecule plus the mass of the this compound linker (molecular weight of approximately 434.55 g/mol ). axispharm.commedkoo.comscbt.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the conjugate. enovatia.com

MS analysis can also reveal the degree of biotinylation, particularly in cases where multiple biotin labels are attached to a single molecule, by identifying peaks corresponding to different numbers of attached linkers. frontiersin.org Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate, providing information about the site of attachment of the this compound linker. rsc.org

Table 2: Expected Mass Increase Upon Conjugation with this compound

Conjugation Reaction Expected Mass Increase (Da)
Single Conjugation ~434.55

Note: The observed mass may vary slightly due to isotopic distribution and the charge state of the ion.

Fluorescence-Based Detection and Quantification of Biotinylated Molecules

Fluorescence-based methods offer high sensitivity for the detection and quantification of biotinylated molecules, including those conjugated with this compound. enovatia.comresearchgate.netpubcompare.ai These assays typically rely on the high-affinity interaction between biotin and fluorescently labeled avidin (B1170675) or streptavidin. nih.govthermofisher.comtandfonline.com

One common approach involves the use of a fluorescently labeled avidin or streptavidin conjugate. When this conjugate binds to the biotinylated molecule, the resulting complex can be detected and quantified using a fluorometer or fluorescence microscope. nih.govnih.gov The intensity of the fluorescence signal is directly proportional to the amount of biotin present. researchgate.nettandfonline.com

Another method is a displacement assay. In this format, a complex of avidin and a fluorescently quenched biotin derivative is used. When a sample containing a biotinylated molecule is introduced, the biotinylated molecule displaces the quenched derivative, leading to an increase in fluorescence. researchgate.nettandfonline.com This allows for the sensitive quantification of the biotin content in the sample. Fluorescence Resonance Energy Transfer (FRET) based assays have also been developed for this purpose. researchgate.nettandfonline.com

Table 3: Common Fluorescent Probes for Biotin Detection

Fluorescent Probe Excitation Wavelength (nm) Emission Wavelength (nm)
Alexa Fluor 488-avidin ~495 ~519
FITC-streptavidin ~495 ~521

Chromatographic Separations and Purification Methods for Conjugates

Chromatographic techniques are essential for the purification of this compound conjugates from unreacted starting materials and byproducts, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound conjugates. enovatia.com Reversed-phase HPLC (RP-HPLC) is frequently used, where the separation is based on the hydrophobicity of the molecules. nih.govresearchgate.net The addition of the this compound moiety alters the retention time of the target molecule, allowing for the separation of the conjugate from the unconjugated species.

The purity of the conjugate can be determined by integrating the peak area of the conjugate in the chromatogram and comparing it to the total area of all peaks. govst.edu HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (LC-MS), to provide comprehensive characterization and quantification. govst.edunih.govmdpi.com LC-MS, in particular, combines the separation power of HPLC with the mass identification capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of identity. enovatia.com

Table 4: Typical HPLC Parameters for this compound Conjugate Analysis

Parameter Typical Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (often with an acid modifier like TFA)

Size-Exclusion Chromatography (SEC) for Conjugate Characterization

Size-Exclusion Chromatography (SEC) is a valuable method for characterizing this compound conjugates, especially when the target molecule is a macromolecule like a protein or polymer. whiterose.ac.uknih.gov SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones.

Table 5: Application of SEC in this compound Conjugate Analysis

Analytical Goal Observation in SEC
Confirmation of Conjugation Decreased retention time of the conjugate compared to the unconjugated molecule
Purification Separation of the high-molecular-weight conjugate from low-molecular-weight impurities

Biophysical Assays for Functional Characterization of Bioconjugates

The functional integrity of a biomolecule after conjugation with this compound is a critical determinant of its utility. Biophysical assays are indispensable for characterizing the impact of this modification on the biomolecule's structure, stability, and binding interactions. These techniques provide quantitative data on how the addition of the this compound moiety may alter the thermodynamic and kinetic properties of the bioconjugate.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. bioradiations.com In the context of this compound conjugates, SPR is pivotal for assessing how the conjugation affects the binding kinetics and affinity of the parent molecule.

Methodology:

An SPR experiment typically involves immobilizing a ligand (e.g., a protein or nucleic acid) onto a sensor chip. bioradiations.com For biotinylated conjugates, a streptavidin-coated sensor chip is often used, leveraging the high-affinity interaction between biotin and streptavidin. bioradiations.com The this compound conjugate is then captured on this surface. An analyte (the binding partner of the conjugated biomolecule) is flowed over the chip, and the binding interaction is monitored by detecting changes in the refractive index at the sensor surface. nih.gov These changes are recorded in a sensorgram, a plot of response units versus time. bioradiations.com

Research Findings:

By fitting the sensorgram data to kinetic models, key parameters can be determined:

Association rate constant (k_a): Measures the rate at which the analyte binds to the immobilized conjugate.

Dissociation rate constant (k_d): Measures the rate at which the analyte-conjugate complex dissociates.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d/k_a, it reflects the affinity of the interaction. A lower K_D value indicates a higher binding affinity. bioradiations.com

Studies have utilized SPR to compare the binding of a conjugated molecule to its unmodified counterpart. For instance, a patent for CD8-specific capture agents mentions the use of biotin-PEG3 as a detectable moiety and specifies determining the dissociation equilibrium constant (K_D) using SPR technology. google.com This allows researchers to quantify any potential steric hindrance or conformational changes introduced by the this compound tag that might impact the binding interaction.

Interactive Data Table: Illustrative SPR Kinetic Data

MoleculeAnalytek_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (M)
Unmodified AntibodyAntigen X1.5 x 10⁵3.0 x 10⁻⁴2.0 x 10⁻⁹
This compound-Antibody ConjugateAntigen X1.2 x 10⁵3.5 x 10⁻⁴2.9 x 10⁻⁹

This table provides hypothetical data to illustrate the type of results obtained from SPR analysis, comparing the binding kinetics of an unmodified antibody to its this compound conjugate.

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another optical technique for real-time, label-free analysis of biomolecular interactions. harvard.edu It measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. protocols.io

Methodology:

Similar to SPR, a biomolecule conjugated with this compound can be immobilized onto a streptavidin-coated biosensor tip. nih.gov The biosensor is then dipped into wells containing the analyte at various concentrations, and the binding and dissociation are measured as a shift in the interference pattern. harvard.edu A key advantage of BLI is its suitability for high-throughput screening. nih.gov

Research Findings:

BLI provides kinetic data (k_a, k_d, and K_D) comparable to SPR. plos.org It is particularly useful for assessing the functional consequences of site-specific conjugation. Research on antibody-polymer conjugates has shown that site-specific modification can result in improved properties compared to random conjugation. scholaris.ca BLI can be employed to confirm that the binding affinity of a this compound labeled antibody to its target antigen is preserved. For example, studies on antibody fragments have used BLI to analyze changes in binding affinity after conjugation. scholaris.ca

Interactive Data Table: Example of BLI Affinity Data

ConjugateTargetK_D (nM)Fold Change vs. Unconjugated
Unconjugated Fab FragmentAntigen Y5.2-
This compound-Fab Conjugate (Site A)Antigen Y5.81.12
This compound-Fab Conjugate (Site B)Antigen Y10.52.02

This table presents hypothetical BLI data demonstrating how conjugation at different sites on a Fab fragment can differentially affect its binding affinity to its target antigen.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. units.itmalvernpanalytical.com This allows for the determination of the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com

Methodology:

In an ITC experiment, a solution of a ligand is titrated into a sample cell containing the macromolecule of interest. numberanalytics.com The instrument measures the heat released or absorbed during the binding event. units.it By analyzing the heat change as a function of the ligand concentration, one can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. numberanalytics.comresearchgate.net The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated. khanacademy.org

Research Findings:

ITC is considered the gold standard for characterizing binding thermodynamics because it measures the interaction in solution without the need for labeling or immobilization. malvernpanalytical.com For this compound conjugates, ITC can reveal subtle changes in the binding mechanism that might not be apparent from kinetic assays alone. For example, a change in the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy can indicate alterations in hydrogen bonding, van der Waals forces, or conformational changes upon conjugation. khanacademy.org

Interactive Data Table: Thermodynamic Profile from ITC

InteractionK_D (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Protein + Ligand1.5-8.0-5.0-3.01.02
This compound-Protein + Ligand1.8-7.8-4.5-3.30.98

This table illustrates a hypothetical thermodynamic profile obtained from an ITC experiment, comparing the binding of a ligand to an unmodified protein and its this compound conjugate.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of proteins. huji.ac.il It measures the temperature at which a protein unfolds (the melting temperature, T_m) by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein. huji.ac.il

Methodology:

A protein sample is mixed with a fluorescent dye (like SYPRO Orange) and subjected to a gradual temperature increase. huji.ac.il As the protein unfolds, the dye binds to the newly exposed hydrophobic core, causing an increase in fluorescence. huji.ac.il The midpoint of this transition is the T_m. huji.ac.il

Research Findings:

DSF is a valuable tool for evaluating the impact of conjugation on protein stability. researchgate.net The conjugation of this compound to a protein can either stabilize or destabilize the protein structure, which will be reflected in a change in its T_m. For example, research on antibody fragments has used DSF to measure changes in conformational stability after the introduction of a tag for conjugation. scholaris.ca A significant decrease in T_m might indicate that the conjugation process has compromised the structural integrity of the protein. Conversely, an increase in T_m would suggest that the conjugate is more stable than the native protein.

Interactive Data Table: DSF Stability Analysis

Protein SampleT_m (°C)ΔT_m (°C)
Unmodified Enzyme65.2-
This compound-Enzyme Conjugate64.5-0.7
Enzyme + Stabilizing Ligand68.9+3.7

This table shows hypothetical DSF results, indicating a slight decrease in the thermal stability of an enzyme after conjugation with this compound.

Q & A

Q. What is the optimal methodology for conjugating Biotin-PEG3-oxyamine to aldehyde-containing biomolecules?

Answer: this compound reacts specifically with aldehyde/ketone groups via oxime ligation. To achieve efficient conjugation:

  • Step 1: Adjust the reaction pH to 4.5–6.0 using sodium acetate buffer to activate the oxyamine group.
  • Step 2: Use a 2–5:1 molar excess of this compound relative to the target biomolecule to drive the reaction to completion.
  • Step 3: Incubate at 25°C for 4–12 hours, monitoring progress via LC-MS or UV-vis spectroscopy for biotin incorporation .
  • Note: Avoid competing nucleophiles (e.g., Tris buffers) to prevent side reactions .

Q. How does the PEG3 spacer in this compound improve experimental outcomes in bioconjugation?

Answer: The PEG3 spacer:

  • Reduces steric hindrance between biotin and the target molecule, enhancing streptavidin binding efficiency.
  • Increases water solubility of hydrophobic biomolecules (e.g., membrane proteins), minimizing aggregation.
  • Provides flexibility, ensuring optimal orientation for downstream applications like pull-down assays or microscopy .

Q. What analytical techniques are recommended to validate this compound conjugation efficiency?

Answer:

  • Mass Spectrometry (MS): Detect mass shifts corresponding to biotin addition (~418 Da).
  • HPLC: Resolve conjugated vs. unconjugated species using reverse-phase columns.
  • Streptavidin Gel Shift Assay: Confirm biotin activity by observing mobility shifts in native PAGE .

Advanced Research Questions

Q. How can researchers address low conjugation yields when using this compound in complex biological matrices (e.g., serum)?

Answer:

  • Pre-purification: Isolate target biomolecules (e.g., glycoproteins) via affinity chromatography to remove competing aldehydes (e.g., serum glycans).
  • Reaction Optimization: Increase reactant concentration (e.g., 10 mM this compound) and extend incubation time (24–48 hours).
  • Competitive Inhibitors: Add aniline (50 mM) as a catalyst to accelerate oxime ligation kinetics in dilute conditions .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Quality Control (QC): Perform NMR (¹H, ¹³C) to verify PEG3 spacer integrity and biotin-oxyamine linkage.
  • Purity Standards: Require ≥95% purity via HPLC, with strict monitoring of byproducts (e.g., hydrolyzed oxyamine groups).
  • Storage: Lyophilize aliquots and store at -20°C under inert gas to prevent moisture-induced degradation .

Q. How can researchers resolve contradictory data in this compound-based pull-down assays (e.g., non-specific binding)?

Answer:

  • Control Experiments: Include a non-biotinylated oxyamine analog to identify non-specific interactions.
  • Blocking Agents: Pre-treat streptavidin beads with free biotin (1 mM) to saturate low-affinity binding sites.
  • Stringency Washes: Use 0.1% SDS or 500 mM NaCl in wash buffers to reduce electrostatic interactions .

Q. What are the critical considerations for using this compound in live-cell labeling studies?

Answer:

  • Membrane Permeability: Modify reaction conditions (e.g., pH 7.4, 37°C) to maintain cell viability while enabling intracellular aldehyde targeting.
  • Toxicity Testing: Assess cell viability post-labeling via MTT assays; limit exposure time to <2 hours.
  • Validation: Confirm labeling specificity using knockouts or competitors (e.g., free hydroxylamine) .

Methodological Challenges and Solutions

Q. How to optimize this compound conjugation for low-abundance targets (e.g., rare post-translational modifications)?

Answer:

  • Signal Amplification: Pair with streptavidin-HRP or quantum dot conjugates for enhanced detection sensitivity.
  • Pre-enrichment: Use hydrazide-functionalized resins to pre-capture aldehyde-containing targets before biotinylation .

Q. What are the best practices for long-term storage of this compound conjugates?

Answer:

  • Lyophilization: Store lyophilized conjugates at -80°C with desiccants to prevent hydrolysis.
  • Buffering: Reconstitute in PBS (pH 7.4) with 0.02% sodium azide to inhibit microbial growth.
  • Avoid Freeze-Thaw: Aliquot solutions to minimize repeated freezing/thawing cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.